molecular formula C12H17NO2 B3138265 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 4508-82-1

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No. B3138265
CAS RN: 4508-82-1
M. Wt: 207.27 g/mol
InChI Key: ILNGCJMEDIBPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, also known as DPDA, is an organic compound with potential applications in scientific research. DPDA is a cyclic amine that contains both a dioxane ring and a phenyl group. It is a relatively new compound that has not yet been extensively studied, but initial research has shown promising results in various areas of study.

Scientific Research Applications

Chiral Solvating and Derivatizing Agent

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (ADPD) has been utilized as a chiral solvating agent (CSA) for determining the enantiomeric excess of compounds bearing an acidic proton through 1H NMR spectroscopy. Additionally, due to its rigid conformation, ADPD serves as an effective chiral derivatizing agent (CDA) for ascertaining absolute configurations (Enders, Thomas, & Runsink, 1999).

Application in Diastereoselective Cycloadditions

The compound has been used in the synthesis of secondary amines, which were then reacted with aromatic aldehydes under specific conditions to form 1,3-dipolar cycloadducts. These cycloadducts were diastereomerically pure and achieved in high yields, demonstrating the compound's utility in diastereoselective synthesis processes (Enders, Meyer, Runsink, & Raabe, 1998).

Crystal Structure Analysis

There has been significant research into the crystal structures of derivatives of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. Studies have characterized these structures using various spectroscopic techniques and single-crystal X-ray diffraction, contributing to a deeper understanding of their molecular architecture (Jebas et al., 2013).

Synthesis of Chiral and Stereoselective Compounds

The compound has been instrumental in the chiral and stereoselective synthesis of various bioactive molecules. For instance, its derivatives have been used in the total synthesis of (-)-deoxoprosopinine and (-)-deoxoprosophylline, showcasing its potential in the synthesis of complex organic molecules (Saitoh et al., 1981).

Research in Organic Chemistry

The compound and its derivatives have been a subject of extensive research in organic chemistry, contributing to the development of novel synthetic methods and the understanding of reaction mechanisms. For example, its reactions with amines have been explored to synthesize various organic compounds with potential applications in medicinal chemistry (Allan & Reynolds, 1971).

Future Directions

: Sigma-Aldrich. (n.d.). 2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine methanesulfonate. Link : SpectraBase. (n.d.). (2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)amine. Link : ECHEMI. (n.d.). 5 (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. Link : Sigma-Aldrich. (n.d.). 4-Phenyl-1,3-dioxan-5-amine hydrochloride. Link

properties

IUPAC Name

2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGCJMEDIBPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956456
Record name 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

CAS RN

35019-66-0
Record name 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Reactant of Route 3
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Reactant of Route 5
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.